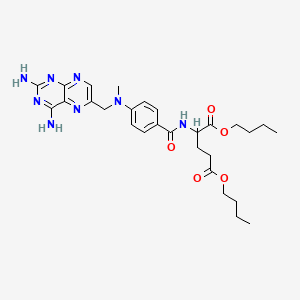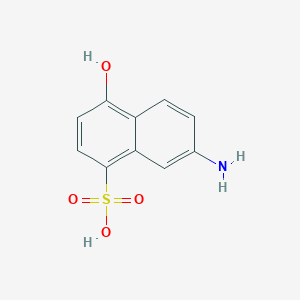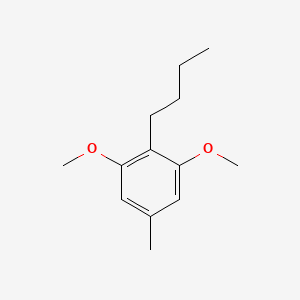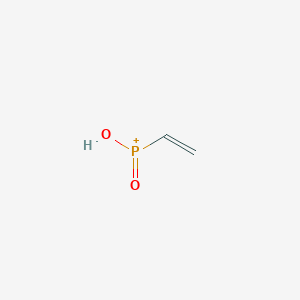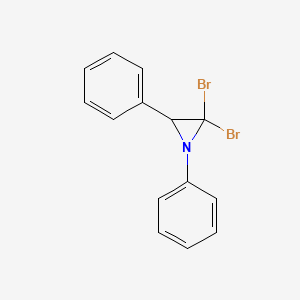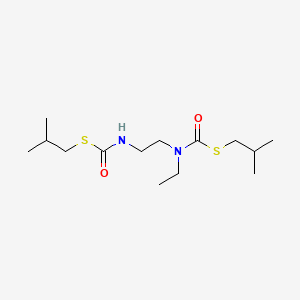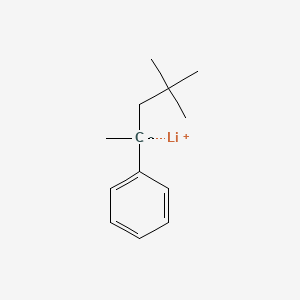
lithium;4,4-dimethylpentan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4,4-dimethylpentan-2-ylbenzene is an organolithium compound that features a benzene ring substituted with a 4,4-dimethylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,4-dimethylpentan-2-ylbenzene typically involves the lithiation of 4,4-dimethylpentan-2-ylbenzene. This can be achieved by reacting 4,4-dimethylpentan-2-ylbenzene with a strong base such as n-butyllithium in an aprotic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling reactive intermediates. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;4,4-dimethylpentan-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the organolithium compound to form new carbon-carbon bonds.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: New organolithium compounds or other substituted benzene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, lithium;4,4-dimethylpentan-2-ylbenzene is used as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions, making it valuable for constructing complex organic molecules.
Biology
While not commonly used directly in biological research, derivatives of this compound can be employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine
The compound itself is not typically used in medicine, but its derivatives may serve as intermediates in the synthesis of drugs and other therapeutic agents.
Industry
In the materials science industry, this compound can be used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which lithium;4,4-dimethylpentan-2-ylbenzene exerts its effects is primarily through its role as a nucleophile and base. The lithium atom in the compound is highly reactive and can readily form new bonds with electrophiles. This reactivity is exploited in various chemical reactions to construct new molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Lithium;phenylmethane: Another organolithium compound with a benzene ring, but with a simpler alkyl substituent.
Lithium;4-methylpentan-2-ylbenzene: Similar structure but with a single methyl group instead of two.
Lithium;4,4-dimethylhexan-2-ylbenzene: Similar structure but with a longer alkyl chain.
Uniqueness
Lithium;4,4-dimethylpentan-2-ylbenzene is unique due to the presence of the 4,4-dimethylpentan-2-yl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, where such steric effects can be used to control the outcome of reactions.
Properties
CAS No. |
42052-95-9 |
|---|---|
Molecular Formula |
C13H19Li |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
lithium;4,4-dimethylpentan-2-ylbenzene |
InChI |
InChI=1S/C13H19.Li/c1-11(10-13(2,3)4)12-8-6-5-7-9-12;/h5-9H,10H2,1-4H3;/q-1;+1 |
InChI Key |
QGSYOHVHGATAAS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-](CC(C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
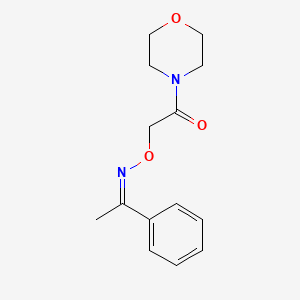
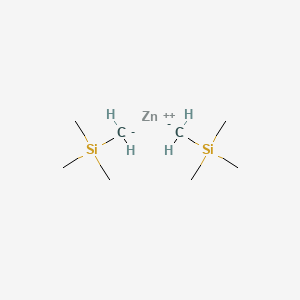
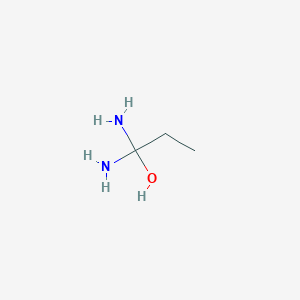
![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
